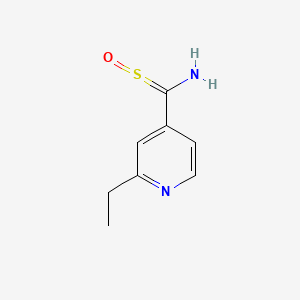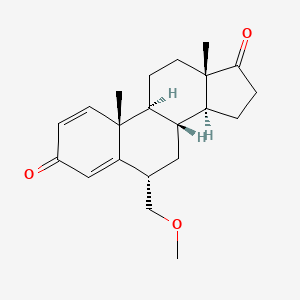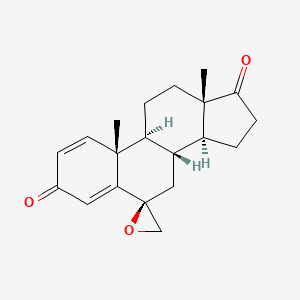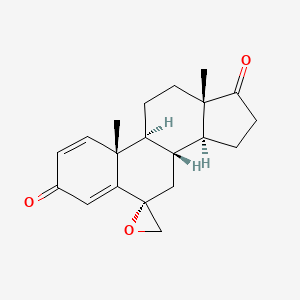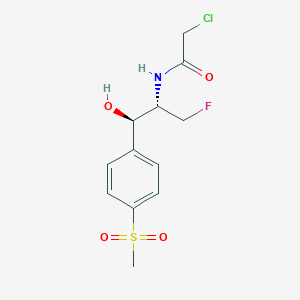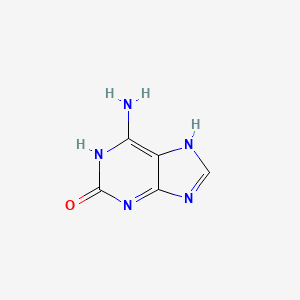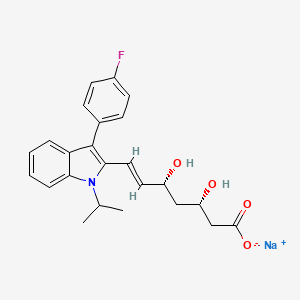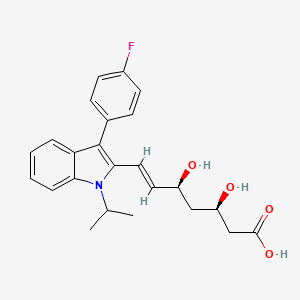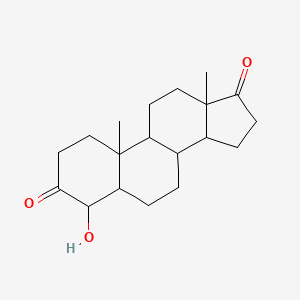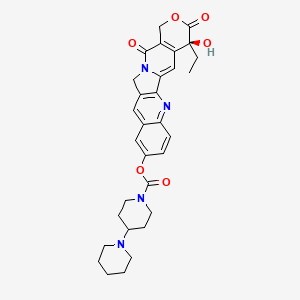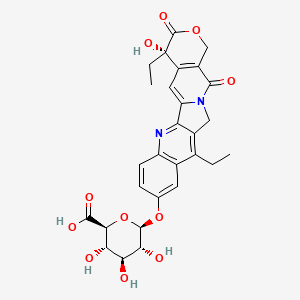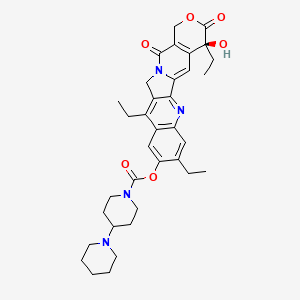
Oxo-2-pyridinylaminoacetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxo-2-pyridinylaminoacetic Acid, also known as 2-Oxo-2-(2-pyridinylamino)acetic Acid, is a biomedical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol. This compound is primarily used in drug development, particularly in the treatment of certain cancers due to its potent inhibitory effects on specific enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-2-pyridinylaminoacetic Acid typically involves the reaction of 2-aminopyridine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol, and maintaining the reaction temperature at around 80-90°C for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The production is carried out in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.
化学反应分析
Types of Reactions
Oxo-2-pyridinylaminoacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
科学研究应用
Oxo-2-pyridinylaminoacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in enzyme inhibition and its effects on various biological pathways.
Medicine: Primarily used in the development of anti-cancer drugs due to its ability to inhibit specific enzymes involved in tumor growth.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of Oxo-2-pyridinylaminoacetic Acid involves the inhibition of specific enzymes that are crucial for the growth and proliferation of cancer cells. The compound binds to the active site of these enzymes, preventing their normal function and thereby inhibiting tumor growth. The molecular targets include enzymes involved in DNA replication and repair pathways.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid, which also have significant biological activities.
Pyrrolidine Derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
Piperidine Derivatives: Known for their pharmacological applications and structural similarities.
Uniqueness
Oxo-2-pyridinylaminoacetic Acid is unique due to its specific inhibitory effects on enzymes involved in cancer cell proliferation. Unlike other similar compounds, it has a distinct mechanism of action that makes it particularly effective in the development of anti-cancer drugs.
属性
CAS 编号 |
16817-89-3 |
|---|---|
分子式 |
C7H8N2O3 |
分子量 |
168.15 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
2-Oxo-2-(2-pyridinylamino)acetic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


